molecular formula C8H7F3O2 B2909029 3-(2,2,2-Trifluoroethoxy)phenol CAS No. 658062-74-9

3-(2,2,2-Trifluoroethoxy)phenol

Cat. No.: B2909029
CAS No.: 658062-74-9
M. Wt: 192.137
InChI Key: PZZNHAZMDITYQC-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)phenol is an organic compound with the chemical formula C8H7F3O2. It contains a benzene ring substituted with a trifluoroethoxy group and a hydroxyl group. This compound is known for its unique properties due to the presence of the trifluoroethoxy group, which imparts significant electron-withdrawing effects, enhancing its reactivity and stability in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)phenol typically involves the etherification of o-nitrochlorobenzene with 2,2,2-trifluoroethanol, followed by reduction and diazotization reactions. The process can be summarized as follows :

    Etherification: o-Nitrochlorobenzene reacts with 2,2,2-trifluoroethanol in the presence of a base and a phase-transfer catalyst to form 2-(2,2,2-trifluoroethoxy)nitrobenzene.

    Reduction: The nitro group is reduced to an amino group using hydrogenation.

    Diazotization: The amino group is converted to a diazonium salt, which is then hydrolyzed to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

3-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenols .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenol involves its interaction with molecular targets through its hydroxyl and trifluoroethoxy groups. The electron-withdrawing effect of the trifluoroethoxy group enhances the compound’s reactivity, allowing it to participate in various chemical and biological processes. It can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZNHAZMDITYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658062-74-9
Record name 3-(2,2,2-trifluoroethoxy)phenol
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